(R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18624652
InChI: InChI=1S/C11H14BrN/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1
SMILES:
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol

(R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

CAS No.:

Cat. No.: VC18624652

Molecular Formula: C11H14BrN

Molecular Weight: 240.14 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine -

Specification

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
IUPAC Name (1R)-5-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine
Standard InChI InChI=1S/C11H14BrN/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1
Standard InChI Key XKCJHQVXVWDKME-JTQLQIEISA-N
Isomeric SMILES CC1(CC2=C([C@@H]1N)C=CC(=C2)Br)C
Canonical SMILES CC1(CC2=C(C1N)C=CC(=C2)Br)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic indane core with a bromine atom at the 5th position, two methyl groups at the 2nd position, and an amine group at the 1st position. The (R)-configuration at the chiral center confers stereochemical specificity, influencing its biological interactions and synthetic utility.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name(1R)-5-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine
Molecular FormulaC₁₁H₁₄BrN
Molecular Weight240.14 g/mol
SMILESCC1(CC2=C([C@@H]1N)C=CC(=C2)Br)C
InChIKeyXKCJHQVXVWDKME-JTQLQIEISA-N

Physicochemical Characteristics

While experimental data on melting/boiling points remain limited, the hydrochloride salt derivative (C₁₁H₁₅BrClN) has a molecular weight of 248.55 g/mol . The compound’s solubility is likely influenced by its amine group, favoring polar aprotic solvents.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves bromination of a pre-functionalized indane precursor. A patent (CN101062897A) outlines a multi-step approach using oxime intermediates and catalytic hydrogenation :

  • Oxime Formation: 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one is treated with hydroxylamine to form the corresponding oxime.

  • Reduction: The oxime undergoes hydrogenation with Raney nickel or palladium catalysts to yield the amine.

  • Bromination: Electrophilic bromination at the 5th position using Br₂ or N-bromosuccinimide (NBS) in dichloromethane.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Oxime FormationNH₂OH·HCl, NaOH, EtOH, reflux85–90%
HydrogenationH₂ (50 psi), Raney Ni, EtOH, 25°C75–80%
BrominationBr₂, CH₂Cl₂, 0°C, 2 hr60–70%

Industrial-Scale Production

Continuous flow reactors are employed to enhance efficiency, with automated systems controlling temperature (20–50°C) and pressure (1–5 atm). Solvent selection (e.g., dichloromethane or THF) minimizes side reactions like over-bromination.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., Grignard reagents, amines) under palladium catalysis. For example:
(R)-5-Bromo-indane+R-MgBrPd(PPh₃)₄(R)-5-R-indane\text{(R)-5-Bromo-indane} + \text{R-MgBr} \xrightarrow{\text{Pd(PPh₃)₄}} \text{(R)-5-R-indane}
This reactivity is pivotal for introducing diverse substituents in medicinal chemistry.

Amine Functionalization

The primary amine participates in:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Reductive Amination: Condensation with ketones/aldehydes followed by NaBH₄ reduction.

CompoundKey ModificationApplication
(R)-5-Bromo-indane-1-amineNo methyl groupsIntermediate in rasagiline synthesis
5-Bromo-2,2-dimethylindan-1-oneKetone instead of aminePhotoredox catalysis

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